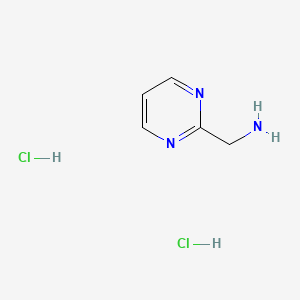

Pyrimidin-2-ylmethanamine dihydrochloride

Description

Contextualization of Pyrimidin-2-ylmethanamine Dihydrochloride (B599025) within Contemporary Heterocyclic and Amine Chemistry Research

In modern chemical research, heterocyclic compounds are of immense importance, with nitrogen-containing heterocycles representing a particularly significant class due to their widespread presence in natural products and synthetic pharmaceuticals. nih.gov Within this domain, the pyrimidine (B1678525) scaffold is recognized as a "privileged structure." scialert.netnih.gov This designation stems from its core presence in a vast number of biologically active compounds, including essential life components like the nucleobases uracil (B121893), thymine, and cytosine. scialert.netwikipedia.org The versatility of the pyrimidine ring allows it to serve as a bioisostere for other aromatic systems, offering favorable medicinal chemistry properties. nih.gov Researchers continue to explore pyrimidine derivatives for a wide array of therapeutic applications, demonstrating the scaffold's enduring relevance. nih.govmdpi.comresearchtrend.net

The amine functional group, particularly the primary aminomethyl (-CH2-NH2) group, is also a cornerstone of contemporary chemical and pharmaceutical science. Amine functionalities are present in a large percentage of top-selling drugs, where they play crucial roles in determining a molecule's solubility, pharmacokinetic profile, and ability to interact with biological targets. researchgate.net The aminomethyl group provides a basic center that can be protonated to form salts, such as the dihydrochloride in the title compound, which often improves stability and aqueous solubility. ontosight.ai Furthermore, this primary amine serves as a versatile synthetic handle, allowing for further chemical modifications and the construction of more elaborate molecular architectures. ontosight.ai Pyrimidin-2-ylmethanamine dihydrochloride, therefore, is contextualized as a valuable intermediate, combining the proven biological relevance of the pyrimidine core with the synthetic utility and physicochemical advantages conferred by the aminomethyl group. xinnuopharma.commedchemexpress.com

Table 1: Diverse Biological Activities Associated with the Pyrimidine Scaffold

| Biological Activity | Examples of Pyrimidine-Based Compounds/Derivatives |

|---|---|

| Anticancer | EGFR inhibitors, Kinase inhibitors nih.govmdpi.com |

| Antiviral | Zidovudine, 5-iododeoxyuridine scialert.netwikipedia.org |

| Antibacterial | Sulfadiazine, Trimethoprim nih.govresearchtrend.net |

| Antifungal | Flucytosine jetir.org |

| Anti-inflammatory | Indole–pyrimidine hybrids mdpi.com |

Historical Trajectories of Pyrimidine and Aminomethyl Group Chemistry Influencing the Development of this compound

The scientific journey of pyrimidine chemistry began in the late 19th century. While pyrimidine derivatives like alloxan (B1665706) and barbituric acid were known earlier, the systematic study and synthesis of pyrimidines started in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. wikipedia.org Pinner coined the term "pyrimidin" in 1885. wikipedia.org A significant milestone was the first preparation of the parent pyrimidine compound in 1900 by Gabriel and Colman, achieved through the reduction of 2,4,6-trichloropyrimidine. wikipedia.org These foundational discoveries paved the way for the eventual elucidation of the structures of pyrimidine-containing nucleobases and vitamins, cementing the importance of this heterocyclic system in biochemistry and medicinal chemistry. umich.edu

The chemistry of the aminomethyl group is intrinsically linked to the development of fundamental organic reactions. The Mannich reaction, a classic example of aminomethylation, has been a cornerstone for introducing this moiety for over a century. This reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. mdpi.com Over the decades, numerous modifications and new synthetic strategies have been developed to introduce aminomethyl groups with greater efficiency, selectivity, and functional group tolerance. mdpi.comacs.org These advancements in synthetic methodology have been crucial for the preparation of compounds like this compound, where an aminomethyl group is attached to a specific position on the heterocyclic ring. The convergence of these two historical trajectories—the exploration of the pyrimidine scaffold and the refinement of aminomethylation techniques—provides the foundation upon which such specialized chemical intermediates are designed and synthesized for modern research.

Table 2: Key Historical Developments in Pyrimidine Chemistry

| Year | Development | Researcher(s) |

|---|---|---|

| 1879 | First laboratory synthesis of a pyrimidine derivative (barbituric acid). wikipedia.org | Grimaux |

| 1884 | Systematic study of pyrimidines begins with synthesis from amidines. wikipedia.org | Pinner |

| 1885 | The name "pyrimidin" is first proposed. wikipedia.org | Pinner |

| 1900 | First synthesis of the parent pyrimidine compound. wikipedia.org | Gabriel & Colman |

Architectural Significance of the Pyrimidine and Aminomethyl Moieties for Advanced Chemical Exploration

The molecular architecture of this compound is defined by its two key components: the pyrimidine ring and the aminomethyl side chain. Each moiety imparts distinct and significant properties that make the compound a valuable tool for advanced chemical exploration.

The pyrimidine moiety is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3. nih.gov This arrangement of atoms results in a π-deficient system, influencing its chemical reactivity and its ability to participate in non-covalent interactions. Architecturally, it serves several key roles:

Biological Recognition Element: As a core component of nucleobases, the pyrimidine ring is inherently recognized by many biological systems, making it an excellent starting point for designing molecules that can interact with enzymes and receptors. scialert.netsemanticscholar.org

Scaffold for Diverse Functionalization: The pyrimidine ring can be substituted at its carbon positions, allowing for the systematic modification of its structure to tune biological activity and physicochemical properties. nih.govwjahr.com

Hydrogen Bonding Hub: The two nitrogen atoms in the ring can act as hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets. sciencenotes.org

The aminomethyl moiety (-CH2-NH2) acts as a flexible linker and a key functional group. Its significance lies in:

Physicochemical Modulation: The primary amine is basic and readily forms salts, such as the dihydrochloride, which significantly enhances aqueous solubility and can improve a compound's handling and formulation characteristics. ontosight.ai

Synthetic Versatility: The nucleophilic primary amine is a reactive site for a wide range of chemical transformations, including acylation, alkylation, and reductive amination, allowing the compound to be used as a building block for constructing larger, more complex molecules. ontosight.aiacs.org

Structural Flexibility: The single bond between the methylene (B1212753) group and the pyrimidine ring allows for conformational flexibility, which can be important for a molecule's ability to adopt the correct orientation to bind to a target site. nih.gov

Together, the rigid, aromatic, and biologically relevant pyrimidine core combined with the flexible, reactive, and solubilizing aminomethyl group creates a molecule with a rich potential for chemical synthesis and drug discovery. It provides a pre-validated heterocyclic scaffold appended with a functional group ready for further chemical elaboration.

Table 3: Summary of Architectural Contributions of Key Moieties

| Moiety | Key Properties and Roles |

|---|---|

| Pyrimidine Ring | - Aromatic, π-deficient heterocyclic core- Acts as a bioisostere and privileged scaffold scialert.netnih.gov- Provides hydrogen bond accepting sites sciencenotes.org- Foundational unit in nucleobases (U, T, C) wikipedia.org |

| Aminomethyl Group | - Provides a basic, nucleophilic primary amine- Enhances aqueous solubility through salt formation ontosight.ai- Serves as a versatile point for synthetic modification acs.org- Introduces conformational flexibility |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyrimidin-2-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-4-5-7-2-1-3-8-5;;/h1-3H,4,6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTAWMYRWLBOMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423031-16-6 | |

| Record name | pyrimidin-2-ylmethanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Precursor Chemistry of Pyrimidin 2 Ylmethanamine Dihydrochloride

Established and Emerging Synthetic Pathways for Pyrimidin-2-ylmethanamine Dihydrochloride (B599025)

The synthesis of Pyrimidin-2-ylmethanamine dihydrochloride is not a trivial process and typically involves a sequence of reactions to build the molecule and introduce the desired functionalities. The key steps involve the formation of the pyrimidine (B1678525) ring, followed by the introduction of the aminomethyl group at the second carbon atom of the ring, and finally, the formation of the dihydrochloride salt.

Strategic Approaches to Pyrimidine Ring Formation and Functionalization

The construction of the pyrimidine ring is a fundamental step in the synthesis of this compound. The most common and versatile method for pyrimidine synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and an amidine or a related N-C-N fragment. bu.edu.eg This approach allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials.

For the synthesis of a 2-substituted pyrimidine, a common strategy involves the use of a substituted amidine. For instance, the reaction of a 1,3-dicarbonyl compound with acetamidine (B91507) would lead to a 2-methylpyrimidine (B1581581). To introduce a group that can be further elaborated into an aminomethyl group, a precursor such as a cyanomethylamidine could be envisioned, though direct condensation with such reagents can be challenging.

A more prevalent strategy involves the initial synthesis of a pyrimidine ring with a leaving group or a functional group at the C-2 position that can be subsequently converted to the desired aminomethyl group. For example, the synthesis can start from a 2-halopyrimidine, a 2-methylthiopyrimidine, or a 2-hydroxypyrimidine. These precursors can then undergo nucleophilic substitution or other transformations to introduce the required C-2 functionality.

A deconstruction-reconstruction strategy has also been explored for the diversification of pyrimidines. nih.gov This approach involves the conversion of a pyrimidine into a more reactive intermediate that can then be recyclized with different reagents to introduce new functional groups at the C-2 position. nih.gov

Introduction of the Aminomethyl Group at C-2 Position

The introduction of the aminomethyl group at the C-2 position of the pyrimidine ring is a critical step that defines the target molecule. Several synthetic strategies can be employed to achieve this transformation.

One of the most effective and widely used methods is the reduction of a 2-cyanopyrimidine (B83486) . This two-step approach involves first the synthesis of 2-cyanopyrimidine, which then undergoes reduction to yield Pyrimidin-2-ylmethanamine.

Synthesis of 2-Cyanopyrimidine: The 2-cyanopyrimidine precursor can be prepared through various routes. A common method is the nucleophilic substitution of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with a cyanide salt, such as potassium cyanide or sodium cyanide. mdpi.com Another approach involves the conversion of 2-methylpyrimidine to 2-cyanopyrimidine. This can be achieved through a nitrosation reaction of the methyl group followed by dehydration. google.com

Reduction of 2-Cyanopyrimidine: The nitrile group of 2-cyanopyrimidine can be reduced to a primary amine using various reducing agents. Catalytic hydrogenation is a common method, employing catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum oxide, under a hydrogen atmosphere. acs.org Other reducing agents like lithium aluminum hydride (LiAlH4) can also be used, although care must be taken to avoid over-reduction of the pyrimidine ring.

An alternative, though less common, approach for the direct introduction of an aminomethyl group is through aminomethylation reactions . However, these reactions, such as the Mannich reaction, often show a preference for the C-5 position in the pyrimidine ring, especially in uracil (B121893) derivatives. researchgate.netresearchgate.net Achieving selective aminomethylation at the C-2 position can be challenging and may require specific substitution patterns on the pyrimidine ring or specialized reagents.

Considerations for Dihydrochloride Salt Formation

The final step in the synthesis is the formation of the dihydrochloride salt. Pyrimidin-2-ylmethanamine is a basic compound due to the presence of the primary amino group and the two nitrogen atoms in the pyrimidine ring. The formation of a hydrochloride salt enhances the compound's stability and water solubility, which is often desirable for handling and in certain applications. libretexts.org

The dihydrochloride salt is formed by treating the free base, Pyrimidin-2-ylmethanamine, with two equivalents of hydrochloric acid (HCl). youtube.com The reaction is typically carried out in a suitable solvent, such as ethanol, methanol, or a mixture of solvents like dichloromethane (B109758) and methanol. youtube.com The basic nitrogen atoms of the pyrimidine ring and the exocyclic amino group are protonated by the hydrochloric acid, leading to the formation of the dihydrochloride salt, which often precipitates from the solution and can be isolated by filtration. youtube.com

The formation of a dihydrochloride implies that two of the nitrogen atoms in the molecule are sufficiently basic to be protonated by HCl. In the case of Pyrimidin-2-ylmethanamine, the primary amine is highly basic, and at least one of the ring nitrogens also acts as a base to accept a second proton. The exact sites of protonation can be confirmed by spectroscopic methods such as NMR.

Advancements in Efficient and Sustainable Synthetic Routes

In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods in chemical manufacturing. This has led to the application of green chemistry principles and the development of novel catalytic systems for the synthesis of pyrimidine derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net For the synthesis of this compound, several green chemistry approaches can be considered:

Use of Greener Solvents: Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrimidine derivatives. nih.gov

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields in heterocyclic synthesis. nih.govbme.hu

Solvent-Free Reactions: Performing reactions in the absence of a solvent, for example by grinding the reactants together (mechanochemistry), can minimize waste and simplify product isolation. researchgate.net

Multicomponent Reactions: Designing synthetic routes that involve multicomponent reactions, where three or more reactants combine in a single step to form the product, can improve atom economy and reduce the number of synthetic steps. eurekaselect.com

Catalytic Methods for Enhanced Synthesis

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions. In the context of pyrimidine synthesis, various catalytic systems have been developed.

Acid and Base Catalysis: The classical condensation reaction for pyrimidine ring formation is often catalyzed by acids or bases. mdpi.com

Transition Metal Catalysis: Transition metals such as copper, palladium, and iridium have been used to catalyze various steps in pyrimidine synthesis, including cross-coupling reactions to introduce substituents and cyclization reactions. mdpi.comresearchgate.net For example, copper-catalyzed cyclization of ketones with nitriles provides a route to pyrimidines. mdpi.com

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing area of research. Organocatalysts can be used to promote various reactions in pyrimidine synthesis under mild and environmentally friendly conditions. rsc.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. While not yet widely applied to the specific synthesis of this compound, the development of enzymatic routes for the synthesis of pyrimidine derivatives is an active area of research.

The application of these advanced synthetic methodologies holds the potential to make the synthesis of this compound more efficient, cost-effective, and sustainable.

Precursor Development and Advanced Intermediate Transformations

The synthesis of this compound is contingent upon the strategic development of precursors and the efficient execution of advanced intermediate transformations. The methodologies employed focus on the construction of the core pyrimidine scaffold and the subsequent introduction and modification of the aminomethyl functional group.

The pyrimidine ring is a fundamental structural motif in a vast array of biologically active compounds and serves as a critical precursor in medicinal chemistry. researchgate.net The versatility of the pyrimidine scaffold allows for the addition of various functional groups, enabling the synthesis of complex molecular architectures. researchgate.net The synthesis of the pyrimidine ring itself can be achieved through various methods, often involving the cyclocondensation of precursors such as β-keto esters with amidines. researchgate.net

Once the core is formed, substituted pyrimidines act as versatile intermediates. For instance, chloropyrimidines are common precursors for introducing nucleophiles. The reaction of 2-chloropyrimidine (B141910) with amines, for example, allows for the facile introduction of amino groups at the C2 position via nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is crucial for building more complex derivatives. Similarly, other leaving groups can be installed on the pyrimidine ring to facilitate the introduction of different functionalities, highlighting the role of the pyrimidine derivative as a foundational building block for further chemical elaboration.

| Precursor Type | Synthetic Utility | Example Reaction |

| β-Dicarbonyl Compounds | Formation of the core pyrimidine ring | Cyclocondensation with amidines |

| Amidines | Provides the N-C-N fragment for the pyrimidine ring | Cyclocondensation with β-dicarbonyls |

| 2-Chloropyrimidines | Introduction of nucleophiles at the 2-position | Nucleophilic aromatic substitution (SNAr) with amines |

| 2-Methylpyrimidines | Precursor to 2-cyanopyrimidine | Oxidation and dehydration of the methyl group |

| Hydroxypyrimidines | Conversion to chloropyrimidines | Chlorination using agents like phosphorus oxychloride |

This table summarizes key classes of pyrimidine precursors and their application in synthesis.

The introduction of the aminomethyl group (-CH₂NH₂) at the 2-position of the pyrimidine ring is a critical step in the synthesis of Pyrimidin-2-ylmethanamine. A primary and highly effective strategy involves the use of 2-pyrimidinecarbonitrile (2-cyanopyrimidine) as a key intermediate. sigmaaldrich.com This precursor contains the necessary carbon atom, which can then be transformed into the aminomethyl group.

The synthesis of 2-pyrimidinecarbonitrile can be achieved through several routes. One method involves the displacement of a suitable leaving group, such as a methylsulfonyl group, from the 2-position of the pyrimidine ring using a cyanide salt like potassium cyanide (KCN). mdpi.com Another approach involves the nitrosation and subsequent dehydration of 2-methylpyrimidine to yield the nitrile. google.com

Once the 2-pyrimidinecarbonitrile precursor is obtained, the pivotal transformation is the reduction of the nitrile functional group to a primary amine. This reduction is a well-established method for synthesizing aminomethyl compounds. The reaction can be carried out using various reducing agents. Catalytic hydrogenation, employing catalysts such as Raney Nickel, is a common and effective method for this conversion. acs.org Alternatively, powerful hydride reducing agents like Lithium Aluminium Hydride (LiAlH₄) are also capable of reducing nitriles to primary amines. researchgate.net

An alternative synthetic route involves the use of a precursor like 2-(chloromethyl)pyrimidine. scbt.comcaymanchem.com In this strategy, the aminomethyl group is formed via a nucleophilic substitution reaction where the chlorine atom is displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent. This highlights a different derivatization strategy, focusing on building the C-N bond directly from a halogenated precursor.

| Precursor | Reaction Type | Potential Reagents | Product Group |

| 2-Pyrimidinecarbonitrile | Nitrile Reduction | H₂, Raney Ni; LiAlH₄ | Aminomethyl |

| 2-(Chloromethyl)pyrimidine | Nucleophilic Substitution | NH₃, NaN₃ followed by reduction | Aminomethyl |

| Pyrimidine-2-carboxaldehyde | Reductive Amination | NH₃, NaBH₃CN | Aminomethyl |

This table outlines common precursors and the types of reactions used to generate the aminomethyl functional group.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Pyrimidin 2 Ylmethanamine Dihydrochloride

Reactivity Profiles of the Primary Aminomethyl Functionality

The primary aminomethyl group is the principal site of nucleophilic reactivity in pyrimidin-2-ylmethanamine. Its reactions are characteristic of primary amines, leading to a wide array of derivatives.

Nucleophilic Transformations and Derivatization Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group readily participates in reactions with various electrophiles.

N-Acylation: The primary amine can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups onto the molecule. For instance, the reaction with acylating agents can be used to synthesize a library of N-(pyrimidin-2-ylmethyl)amides. psu.edu

N-Alkylation: The amine functionality can undergo nucleophilic attack on alkyl halides to yield secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents. Self-limiting alkylation strategies have been developed for related amine systems, which can be relevant for achieving selective monoalkylation. researchgate.net The N-alkylation of pyrimidines is a key method for functionalizing the pyrimidine (B1678525) ring system to achieve important bioactive properties. organic-chemistry.org

Schiff Base Formation: Condensation with aldehydes and ketones results in the formation of imines, also known as Schiff bases. These reactions are typically reversible and catalyzed by acid or base. The resulting imines can be further reduced to form stable secondary amines. A series of N-benzylidine-2-aminopyrimidine Schiff bases have been synthesized by the condensation of 2-aminopyrimidine (B69317) with various substituted benzaldehydes. researchgate.netwikipedia.org

| Reaction Type | Electrophile | Product Type | Typical Conditions |

|---|---|---|---|

| N-Acylation | Acid Chloride (R-COCl) | Amide (Py-CH2-NH-COR) | Base (e.g., triethylamine), inert solvent |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Base, polar solvent |

| Schiff Base Formation | Aldehyde (R-CHO) | Imine (Py-CH2-N=CHR) | Acid or base catalyst, removal of water |

Condensation and Cyclization Reactions Utilizing the Amine

The primary amine of pyrimidin-2-ylmethanamine is a key functional group for the construction of more complex heterocyclic systems through condensation and cyclization reactions.

Synthesis of Fused Heterocycles: The aminomethyl group can act as a dinucleophile in reactions with 1,3-dicarbonyl compounds or their equivalents to construct fused pyrimidine systems. For example, condensation with β-dicarbonyl compounds is a common strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction proceeds through initial condensation of the amine with one carbonyl group, followed by intramolecular cyclization and dehydration.

Similarly, reaction with α-haloketones can lead to the formation of imidazo[1,2-a]pyrimidine (B1208166) derivatives. The reaction involves initial N-alkylation of the amine followed by intramolecular cyclization.

Pictet-Spengler Reaction: While the classical Pictet-Spengler reaction involves a β-arylethylamine, analogous cyclizations can be envisaged where the pyrimidine ring acts as the "aryl" component. wikipedia.orgnumberanalytics.com This would involve condensation of pyrimidin-2-ylmethanamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic attack on an activated position of the pyrimidine ring, leading to the formation of a new fused ring system. wikipedia.orgnumberanalytics.com The success of such a reaction would depend on the nucleophilicity of the pyrimidine ring.

| Reactant | Fused Heterocycle Product | General Mechanism |

|---|---|---|

| β-Dicarbonyl Compound | Pyrazolo[1,5-a]pyrimidine derivative | Condensation-Cyclization |

| α-Haloketone | Imidazo[1,2-a]pyrimidine derivative | N-Alkylation-Intramolecular Cyclization |

| Aldehyde/Ketone (Pictet-Spengler type) | Dihydro-pyrimido-fused system | Iminium ion formation-Intramolecular Electrophilic Attack |

Intrinsic Reactivity of the Pyrimidine Heterocyclic System

The pyrimidine ring in pyrimidin-2-ylmethanamine is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This influences its susceptibility to both electrophilic and nucleophilic attack. The aminomethyl group at the C2 position acts as an electron-donating group, which can modulate the reactivity of the ring.

Substitutional Chemistry on the Pyrimidine Ring

Electrophilic Substitution: Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. However, the presence of activating groups can facilitate such reactions, which typically occur at the C5 position. The aminomethyl group at C2 is expected to have a modest activating effect on the ring, potentially directing electrophiles to the C5 position. Reactions like halogenation and nitration would require forcing conditions and may result in low yields.

Nucleophilic Substitution: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. wikipedia.orgstackexchange.com In pyrimidin-2-ylmethanamine, the C2 position is already substituted. The C4 and C6 positions are the most likely sites for nucleophilic attack. If a good leaving group is present at these positions, it can be displaced by a variety of nucleophiles. The Chichibabin reaction, the amination of N-heterocycles using sodium amide, is a classic example of nucleophilic substitution on pyridines and can be extended to pyrimidines. ntu.edu.sgwikipedia.orgscientificupdate.com

Ring Transformations and Skeletal Rearrangements

The pyrimidine ring can undergo several interesting ring transformation and rearrangement reactions, often under the influence of strong nucleophiles or specific reaction conditions.

Dimroth Rearrangement: This is a common rearrangement in pyrimidine chemistry, involving the isomerization of N-alkylated iminopyrimidines. wikipedia.orgnih.govnih.gov If the aminomethyl nitrogen of a pyrimidin-2-ylmethanamine derivative were to be quaternized and then undergo rearrangement, it could lead to the migration of the exocyclic nitrogen into the pyrimidine ring. wikipedia.orgnih.govnih.gov This process typically involves ring opening by a nucleophile (like hydroxide), followed by rotation and ring closure.

ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another important pathway in the nucleophilic substitution of pyrimidines, especially with strong nucleophiles like amide ions. wikipedia.orgacs.orgresearchgate.net This mechanism involves the initial addition of the nucleophile to an electrophilic carbon, leading to the opening of the pyrimidine ring to form an open-chain intermediate, which then recyclizes to give the substituted product. wikipedia.orgacs.orgresearchgate.net

Advanced Mechanistic Investigations of Reaction Pathways

Modern computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the complex reaction mechanisms involved in pyrimidine chemistry. ijcce.ac.ir

Computational Studies: DFT calculations can be used to model the transition states and intermediates of the reactions discussed above. ijcce.ac.irjchemrev.comresearchgate.net For example, computational studies can help to predict the regioselectivity of electrophilic and nucleophilic substitutions by analyzing the electron density and frontier molecular orbitals (HOMO and LUMO) of the pyrimidine ring. jchemrev.comresearchgate.net Such studies can also provide insights into the reaction barriers and thermodynamics of ring transformation reactions like the Dimroth rearrangement and the ANRORC mechanism. rsc.org

Mechanistic studies on the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles and enaminones have elucidated the reaction pathways, confirming the structures of the products and proposing plausible mechanisms for their formation. researchgate.netjlu.edu.cnresearchgate.net These studies often combine experimental evidence with computational modeling to provide a comprehensive understanding of the reaction.

Kinetic and Thermodynamic Analyses of Key Reactions

Detailed kinetic and thermodynamic studies on Pyrimidin-2-ylmethanamine dihydrochloride (B599025) are not extensively documented in publicly available literature. However, by examining analogous reactions involving primary amines and pyrimidine derivatives, a theoretical framework for its reactivity can be established. Key reactions for this compound would include N-acylation and N-alkylation of the primary amine.

N-Acylation: The reaction of Pyrimidin-2-ylmethanamine with an acylating agent, such as an acid chloride or anhydride, is expected to proceed via a nucleophilic acyl substitution mechanism. The rate of this reaction is dependent on the concentration of the reactants, the solvent, and the temperature. A plausible kinetic rate law for this second-order reaction would be:

Rate = k[Pyrimidin-2-ylmethanamine][Acylating Agent]

Thermodynamically, N-acylation reactions of primary amines are typically exergonic, with a negative Gibbs free energy change (ΔG), indicating a spontaneous process. This is driven by the formation of a stable amide bond and a leaving group.

Illustrative Kinetic Data for a Representative N-Acylation Reaction

Below is a table of hypothetical kinetic data for the acylation of a primary amine analogous to Pyrimidin-2-ylmethanamine, showcasing the effect of temperature on the rate constant.

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) |

| 298 | 0.05 |

| 308 | 0.12 |

| 318 | 0.28 |

This data is illustrative for a representative reaction and not specific to Pyrimidin-2-ylmethanamine dihydrochloride.

Illustrative Thermodynamic Data for a Representative N-Acylation Reaction

The following table provides hypothetical thermodynamic parameters for a representative N-acylation reaction.

| Parameter | Value |

| ΔH° (kJ/mol) | -50 |

| ΔS° (J/mol·K) | -80 |

| ΔG° (kJ/mol) at 298 K | -26.16 |

This data is illustrative for a representative reaction and not specific to this compound.

N-Alkylation: The N-alkylation of Pyrimidin-2-ylmethanamine with an alkyl halide would likely proceed through a nucleophilic substitution (SN2) mechanism. The reaction rate is influenced by the nature of the alkylating agent, the solvent, and the temperature. The kinetic expression for this bimolecular reaction would be:

Rate = k[Pyrimidin-2-ylmethanamine][Alkyl Halide]

Thermodynamically, these reactions are also generally favorable, leading to the formation of a more substituted amine.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the mechanistic pathways and understanding the reactivity of molecules like Pyrimidin-2-ylmethanamine. DFT calculations can be employed to model reaction profiles, identify transition states, and determine activation energies.

For Pyrimidin-2-ylmethanamine, computational studies can predict the sites of electrophilic and nucleophilic attack. The primary amine is the most significant nucleophilic center. DFT studies on similar pyrimidine derivatives have shown that the nitrogen atoms of the pyrimidine ring also possess nucleophilic character, although this is modulated by the presence of substituents. wjarr.com

Mechanistic Pathway of N-Acylation:

A computational model of the N-acylation of Pyrimidin-2-ylmethanamine would likely show the following steps:

Formation of a tetrahedral intermediate: The lone pair of the nitrogen atom of the primary amine attacks the carbonyl carbon of the acylating agent. This leads to the formation of a transient tetrahedral intermediate.

Collapse of the intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base (which could be another molecule of the amine) removes a proton from the nitrogen atom to yield the final N-acylated product.

Computational studies on analogous systems have helped in determining the activation energies for each step, thus identifying the rate-determining step of the reaction.

Amine-Imine Tautomerism:

Illustrative Calculated Activation Energies for a Representative N-Alkylation Reaction

The following table presents hypothetical activation energies calculated using a computational model for the SN2 alkylation of a primary amine with different alkyl halides.

| Alkyl Halide | Activation Energy (Ea, kcal/mol) |

| CH₃I | 15.2 |

| CH₃Br | 16.5 |

| CH₃Cl | 18.1 |

This data is illustrative for a representative reaction and not specific to this compound.

In Depth Studies on the Coordination Chemistry of Pyrimidin 2 Ylmethanamine Dihydrochloride

Ligand Design Principles and Coordination Modes

Pyrimidin-2-ylmethanamine is a bifunctional ligand featuring two distinct nitrogen donor sites: the sp2-hybridized nitrogen atoms of the pyrimidine (B1678525) ring and the sp3-hybridized nitrogen of the aminomethyl group. This arrangement allows for versatile coordination behavior, which is critical to its function in forming stable metal complexes.

Bidentate and Multidentate Chelation Characteristics

The most common and stable coordination mode for pyrimidin-2-ylmethanamine with a single metal center is as a bidentate N,N'-chelating ligand. This involves the simultaneous coordination of one of the pyrimidine ring nitrogens and the nitrogen atom of the aminomethyl group to the metal ion, forming a stable five-membered chelate ring. This chelate effect, an entropically favorable process, significantly enhances the thermodynamic stability of the resulting metallacycle compared to coordination by two analogous monodentate ligands.

Studies on the analogous 2-(aminomethyl)pyridine (ampy) ligand with rhodium(II) centers have demonstrated this bidentate, or "ax-eq," chelation, where "ax" refers to the axial position and "eq" to the equatorial position relative to the metal-metal bond in a dinuclear complex. acs.orgnih.gov It is reasonable to predict that pyrimidin-2-ylmethanamine would behave similarly, forming stable five-membered rings with a variety of transition metals.

In polynuclear complexes or under specific stoichiometric conditions, pyrimidin-2-ylmethanamine could also act as a bridging ligand, with the pyrimidine ring coordinating to one metal center and the aminomethyl group to another. This behavior has been observed with ampy, which can interconnect dirhodium(II) units. acs.orgnih.gov

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with pyrimidin-2-ylmethanamine would typically involve the reaction of the free base form of the ligand with a suitable metal salt in an appropriate solvent. The dihydrochloride (B599025) salt can be easily converted to the free base by treatment with a mild base prior to or during the complexation reaction.

Complexation with Transition Metals and Main Group Elements

Pyrimidin-2-ylmethanamine is expected to form stable complexes with a wide range of transition metals, including but not limited to ruthenium, rhodium, palladium, platinum, copper, and iron. The choice of metal will dictate the resulting coordination geometry, which can range from square planar and tetrahedral for M(II) ions like Pd(II) and Cu(II) to octahedral for M(II) or M(III) ions such as Ru(II) and Co(III).

For instance, the synthesis of ruthenium(II) complexes with the analogous ampy ligand has been achieved by reacting RuCl2(PPh3)3 with ampy, leading to the displacement of a triphenylphosphine ligand and the formation of complexes like trans,cis-RuCl2(PPh3)2(ampy). acs.org A similar synthetic strategy would likely be successful for the preparation of analogous pyrimidin-2-ylmethanamine complexes. The coordination chemistry of pyrimidin-2-ylmethanamine with main group elements is less explored but is also a potential area of interest.

Single-Crystal X-ray Diffraction Analysis of Coordination Architectures

A hypothetical single-crystal X-ray diffraction analysis of a transition metal complex with pyrimidin-2-ylmethanamine, for example, [M(pyrimidin-2-ylmethanamine)2Cl2], would be expected to reveal the following key features:

Coordination Number and Geometry: The number of donor atoms bonded to the metal and their spatial arrangement (e.g., octahedral, square planar).

Bond Lengths: The M-N(pyrimidine) and M-N(aminomethyl) bond lengths, which would provide insight into the relative strengths of these interactions.

Bond Angles: The N-M-N "bite angle" of the chelate ring, which is a measure of the strain within the five-membered ring.

Supramolecular Interactions: The presence of intermolecular interactions such as hydrogen bonding or π-π stacking in the crystal lattice.

The following interactive table presents typical bond length and angle data that could be expected from such an analysis, based on known structures of similar complexes.

| Parameter | Expected Value | Significance |

| M-N(pyrimidine) Bond Length | 2.0 - 2.2 Å | Indicates the strength of the dative bond from the pyrimidine nitrogen to the metal. |

| M-N(aminomethyl) Bond Length | 2.1 - 2.3 Å | Reflects the strength of the sigma-donation from the amine nitrogen. |

| N-M-N Bite Angle | 75° - 85° | A smaller angle indicates greater ring strain in the five-membered chelate ring. |

| Cl-M-Cl Angle | 90° or 180° | Defines the cis or trans geometry of the halide ligands in an octahedral complex. |

Catalytic Applications of Pyrimidin-2-ylmethanamine Dihydrochloride Metal Complexes

While specific catalytic applications of pyrimidin-2-ylmethanamine complexes are not yet reported, the extensive research on the catalytic activity of 2-(aminomethyl)pyridine (ampy) complexes provides a strong indication of their potential. Ruthenium complexes containing ampy and phosphine ligands have been shown to be exceptionally active catalysts for transfer hydrogenation reactions. acs.orgresearchgate.net

Transfer hydrogenation is a crucial process in organic synthesis for the reduction of ketones and aldehydes to alcohols, using a simple hydrogen source like 2-propanol. The catalytic cycle is believed to involve the formation of a metal-hydride species, which then transfers a hydride to the carbonyl substrate. The nitrogen donors of the ampy ligand play a vital role in this process, likely by stabilizing the active catalytic species and participating in proton transfer steps.

Ruthenium complexes of the type cis-RuCl2(diphosphine)(ampy) have demonstrated remarkably high turnover frequencies (TOFs) of up to 400,000 h⁻¹ in the reduction of ketones. acs.org The use of chiral diphosphine co-ligands in these systems has also enabled highly enantioselective reductions, producing chiral alcohols with excellent optical purity (up to 94% ee). acs.org

Given the electronic similarities and the analogous chelating ability, it is highly probable that ruthenium and osmium complexes of pyrimidin-2-ylmethanamine would also function as effective catalysts for transfer hydrogenation and related reactions. The more π-acidic nature of the pyrimidine ring compared to the pyridine ring could potentially modulate the electronic properties of the metal center, leading to different catalytic activities and selectivities. This makes the exploration of pyrimidin-2-ylmethanamine metal complexes a promising avenue for the development of new and improved catalysts.

The table below summarizes the catalytic performance of a representative Ru(II)-ampy complex in the transfer hydrogenation of acetophenone, illustrating the potential of this class of catalysts.

| Catalyst | Substrate | Product | Turnover Frequency (TOF) | Enantiomeric Excess (ee) |

| cis-RuCl2((S,S)-Chiraphos)(ampy) | Acetophenone | 1-Phenylethanol | > 100,000 h⁻¹ | 94% |

Despite a comprehensive search of scientific literature, detailed in-depth studies on the coordination chemistry of this compound, specifically focusing on its role in organic transformation catalysis and the design of catalytic systems, are not available. The existing body of research extensively covers the catalytic applications of a wide range of pyrimidine derivatives, but specific data and research findings for the compound are not present in the available literature.

Therefore, it is not possible to provide the requested article structured around the specified outline, as the foundational research on the catalytic activity and system design for this compound has not been published in the sources accessed.

General research on pyrimidine-based ligands in catalysis indicates their potential in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. This is due to the ability of the pyrimidine moiety to coordinate with transition metals, thereby influencing the electronic and steric properties of the resulting catalytic complexes. However, without specific studies on this compound, any discussion on its catalytic role would be speculative and would not adhere to the strict requirement for scientifically accurate and detailed research findings as requested.

Further experimental research would be required to elucidate the coordination behavior of this compound and to explore the catalytic efficacy of its potential metal complexes in organic synthesis. Such studies would need to establish the synthesis and characterization of these complexes and subsequently evaluate their performance in various catalytic reactions to generate the specific data necessary to fulfill the outlined article.

Exploration of Supramolecular Chemistry and Self Assembly Phenomena Involving Pyrimidin 2 Ylmethanamine Dihydrochloride

Non-Covalent Interactions in Pyrimidin-2-ylmethanamine Dihydrochloride (B599025) Systems

The supramolecular behavior of Pyrimidin-2-ylmethanamine dihydrochloride is governed by a concert of non-covalent interactions. The key players in the formation of extended networks are hydrogen bonds and π-π stacking, which work in concert to direct the assembly of molecules into well-defined architectures.

This compound is a potent participant in hydrogen bonding, possessing multiple donor and acceptor sites. The protonated pyrimidinium ring and the ammonium (B1175870) group of the methanamine side chain act as strong hydrogen bond donors. The nitrogen atoms within the pyrimidine (B1678525) ring, where not protonated, can serve as hydrogen bond acceptors. The chloride counter-ions are also excellent hydrogen bond acceptors.

Table 1: Representative Hydrogen Bond Geometries in Aminopyrimidinium Salts

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) | Reference Compound |

|---|---|---|---|---|

| N-H | O | 2.1 - 2.3 | 160 - 175 | 2,4,6-triaminopyrimidinium carboxylates nih.gov |

| N-H | N | 2.2 - 2.4 | 170 - 180 | Pyrimethaminium salts nih.gov |

This table presents typical ranges for hydrogen bond parameters observed in related aminopyrimidinium crystal structures, illustrating the types of interactions this compound is expected to form.

The aromatic pyrimidinium ring of this compound is capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, are crucial in stabilizing solid-state structures. researchgate.netnumberanalytics.com The stacking can occur in various geometries, including face-to-face, parallel-displaced, and T-shaped (edge-to-face) arrangements.

Table 2: Examples of π-π Stacking Parameters in Pyrimidinium-based Crystal Structures

| Interacting Rings | Centroid-to-Centroid Distance (Å) | Interplanar Angle (°) | Stacking Type | Reference Compound |

|---|---|---|---|---|

| Pyrimidinium - Pyrimidinium | 3.63 | - | Parallel-displaced | 2-amino-4-methoxy-6-methylpyrimidinium salt researchgate.net |

This table provides examples of π-π stacking geometries found in the crystal structures of related pyrimidinium compounds, which are indicative of the interactions possible for this compound.

Formation and Characterization of Supramolecular Assemblies

The inherent non-covalent interaction capabilities of this compound drive its assembly into larger, ordered supramolecular structures. These processes can occur spontaneously in solution or at interfaces, and can be further guided through crystal engineering techniques like co-crystallization.

In solution, this compound can engage in dynamic self-assembly processes. The balance of hydrogen bonding, electrostatic interactions, and potential hydrophobic effects (associated with the pyrimidine ring) can lead to the formation of transient aggregates or clusters. The nature and stability of these assemblies are highly dependent on factors such as solvent polarity, concentration, and temperature. While direct studies on the solution-phase self-assembly of this specific compound are limited, the behavior of other pyrimidine derivatives suggests that such pre-organization in solution can be a critical step preceding crystallization.

At interfaces, such as a liquid-solid or liquid-air interface, the molecule may exhibit different self-assembly behavior, potentially forming ordered monolayers or thin films. The orientation of the molecules at an interface would be dictated by the interplay of interactions with the surface and the surrounding medium.

Co-crystallization is a powerful strategy in crystal engineering to create novel solid forms with tailored properties. mdpi.comnih.gov this compound, with its strong hydrogen bonding motifs, is an excellent candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids, amides, or other heterocycles. nih.gov The formation of co-crystals is guided by the principle of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For instance, the pyrimidinium cation could form a reliable R22(8) synthon with a carboxylate co-former.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or a supramolecular framework. mdpi.commdpi.com While this compound is more likely to act as a building block for a host framework through self-assembly, it could potentially act as a guest within a suitably sized macrocyclic host, such as a cyclodextrin (B1172386) or a calixarene. The binding would be driven by a combination of electrostatic, hydrogen bonding, and hydrophobic interactions between the pyrimidinium moiety and the host's cavity.

Potential for Functional Supramolecular Materials

The ability of this compound to form well-defined supramolecular assemblies through predictable non-covalent interactions makes it a promising building block for the design of functional materials. By carefully selecting co-formers or designing host-guest systems, it may be possible to create materials with specific properties.

For instance, co-crystals could be designed to modify physicochemical properties such as solubility and stability, which is of significant interest in the pharmaceutical industry. The formation of porous supramolecular frameworks built from this compound could lead to materials with applications in gas storage or separation. Furthermore, the integration of this compound into larger supramolecular systems could be explored for the development of sensors, where the binding of an analyte induces a measurable change in the assembly. The rich supramolecular chemistry of the pyrimidine core, therefore, provides a fertile ground for the future development of advanced functional materials based on this compound.

Advanced Spectroscopic and Structural Elucidation of Pyrimidin 2 Ylmethanamine Dihydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For Pyrimidin-2-ylmethanamine dihydrochloride (B599025), NMR provides unambiguous confirmation of the molecular structure by probing the magnetic environments of the ¹H and ¹³C nuclei.

Multi-dimensional NMR for Comprehensive Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal the intricate network of scalar couplings within the molecule.

¹H NMR: The proton spectrum of Pyrimidin-2-ylmethanamine dihydrochloride in a solvent like DMSO-d₆ is expected to show distinct signals for the pyrimidine (B1678525) ring protons and the methylene (B1212753) (-CH₂) and amine (-NH₃⁺) protons of the side chain. The pyrimidine protons typically appear as a doublet and a triplet in the aromatic region, while the methylene protons appear as a singlet or doublet, shifted downfield due to the adjacent protonated amine and the electron-withdrawing pyrimidine ring. The amine protons would likely appear as a broad singlet.

¹³C NMR: The carbon spectrum will show distinct resonances for the non-equivalent carbons of the pyrimidine ring and a signal for the methylene carbon. The chemical shifts are influenced by the nitrogen heteroatoms and the protonated aminomethyl substituent.

COSY: This experiment establishes ¹H-¹H correlations, confirming the coupling between the adjacent protons on the pyrimidine ring (e.g., H4/H6 with H5).

HSQC: This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC: This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the methylene protons to the C2 and C4/C6 carbons of the pyrimidine ring, confirming the connectivity of the side chain to the ring.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Methylene (-CH₂) | 4.52 (s, 2H) | 45.8 | C2, C4/C6 |

| Amine (-NH₃⁺) | 9.10 (br s, 3H) | - | - |

| H4 / H6 | 8.95 (d, 2H) | 158.1 | C2, C5 |

| H5 | 7.60 (t, 1H) | 122.5 | C4/C6 |

| C2 | - | 165.3 | H4/H6, Methylene H |

Solid-State NMR for Polymorphic Studies

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for studying materials in their solid form, providing information that is inaccessible in solution-state NMR. For hydrochloride salts like this compound, ssNMR is particularly valuable for identifying and characterizing different polymorphic forms, which may exhibit distinct physical properties.

³⁵Cl ssNMR is highly sensitive to the local environment of the chloride ions. acs.orgrsc.orgacs.org Each crystallographically unique chloride ion in a unit cell will, in principle, give rise to a distinct signal. The key parameters derived from a ³⁵Cl ssNMR spectrum are the quadrupolar coupling constant (Cq) and the chemical shift anisotropy (CSA), both of which are exquisitely sensitive to the nature of hydrogen bonding and the proximity of neighboring atoms. nih.govnih.gov Therefore, different polymorphs, which have different crystal packing and hydrogen-bonding networks, will produce distinct ³⁵Cl ssNMR spectra, making it an excellent tool for polymorph recognition and screening. rsc.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint, allowing for the identification of functional groups and the study of intermolecular interactions, such as hydrogen bonding.

For this compound, the spectra would be characterized by:

N-H Stretching: The protonated amine group (-NH₃⁺) will exhibit strong, broad absorption bands in the IR spectrum, typically in the 2800-3200 cm⁻¹ region, due to symmetric and asymmetric stretching vibrations. These bands are often broad because of strong hydrogen bonding with the chloride anions.

C-H Stretching: Aromatic C-H stretching vibrations from the pyrimidine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

C=N and C=C Stretching: The pyrimidine ring will have a series of characteristic stretching vibrations between 1400 and 1600 cm⁻¹, which are useful for identifying the heterocyclic core. core.ac.ukelixirpublishers.com

N-H Bending: The bending (scissoring) vibrations of the -NH₃⁺ group typically appear as a strong band around 1600-1500 cm⁻¹.

The positions of these bands, particularly the N-H stretching and bending modes, are sensitive to the strength and nature of the hydrogen-bonding interactions within the crystal lattice. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| N-H Stretch (Ammonium) | 2800 - 3200 (broad) | IR, Raman |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR, Raman |

| C-H Stretch (Aliphatic) | 2850 - 2960 | IR, Raman |

| N-H Bend (Ammonium) | 1500 - 1600 | IR |

| C=N / C=C Ring Stretch | 1400 - 1600 | IR, Raman |

| Ring Breathing Modes | 990 - 1050 | Raman |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. When coupled with tandem mass spectrometry (MS/MS), it enables the study of fragmentation pathways, which helps to confirm the molecular structure.

For this compound, analysis would typically be performed using electrospray ionization (ESI) in positive ion mode. The molecule would be observed as the protonated cation [C₅H₇N₃ + H]⁺. The subsequent collision-induced dissociation (CID) of this parent ion would likely proceed through several characteristic fragmentation pathways common to pyrimidine derivatives. nih.govsapub.org

A plausible fragmentation pathway could involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the C-N bond of the side chain could lead to the loss of ammonia, a common fragmentation for primary amines.

Ring Cleavage: Following initial fragmentation, the pyrimidine ring itself can undergo characteristic cleavage, often involving the loss of HCN or related neutral molecules. sphinxsai.comresearchgate.net

Analysis of the exact masses of the fragment ions allows for the assignment of their elemental compositions, providing strong evidence for the proposed fragmentation mechanism and, by extension, the structure of the parent molecule.

X-ray Crystallography for Absolute Stereochemistry and Crystal Engineering

Analysis of Crystal Packing and Intermolecular Interactions

X-ray diffraction analysis reveals how the Pyrimidin-2-ylmethanamine cations and chloride anions are arranged in the crystal lattice. The crystal packing is dominated by a network of strong intermolecular interactions, primarily hydrogen bonds. nih.gov

In the dihydrochloride salt, both the pyrimidine ring nitrogens and the aminomethyl group are expected to be protonated. This creates multiple hydrogen bond donors (N-H) that can interact strongly with the chloride anions (Cl⁻), which are hydrogen bond acceptors. The primary interactions governing the crystal structure would be:

N⁺-H···Cl⁻ Hydrogen Bonds: These are strong, charge-assisted hydrogen bonds and are the principal interactions holding the crystal lattice together. researchgate.net The geometry of these bonds (donor-acceptor distance and angle) provides insight into their strength.

C-H···Cl⁻ Interactions: Weaker hydrogen bonds involving the C-H groups of the pyrimidine ring and methylene bridge as donors and the chloride ions as acceptors can also play a significant role in stabilizing the crystal packing. acs.orgnih.gov

π-π Stacking: Depending on the arrangement, the pyrimidine rings of adjacent molecules may engage in π-π stacking interactions, further contributing to the stability of the crystal structure.

This detailed structural information is crucial for crystal engineering, where the goal is to design solid-state materials with specific physical properties by controlling intermolecular interactions.

Polymorphism and Co-crystallization Structural Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. The investigation into the polymorphic landscape of this compound is essential for understanding its solid-state behavior. While specific studies on the polymorphism of this compound are not extensively detailed in publicly available literature, the principles of polymorphic screening and characterization are well-established for pyrimidine derivatives.

Structural studies of pyrimidine compounds are often conducted using single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). These techniques provide detailed information about the crystal lattice, including unit cell dimensions, space group, and the three-dimensional arrangement of molecules. For instance, analysis of a related isomer, pyrimidin-5-ylmethanamine dihydrochloride, has demonstrated that X-ray crystallography can reveal a planar pyrimidine ring system and specific intermolecular interactions that stabilize the crystal structure smolecule.com. Such analyses are fundamental to identifying and differentiating potential polymorphs of this compound. Each polymorph would exhibit a unique PXRD pattern, serving as a fingerprint for that crystalline form.

Co-crystallization is another important strategy in crystal engineering, involving the combination of an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio to create a new crystalline solid. researchgate.net This can be used to modify the properties of the API. The formation of co-crystals with this compound could be explored to enhance its solid-state properties. The selection of co-formers would be based on the potential for non-covalent interactions, such as hydrogen bonding, with the pyrimidine ring and the aminomethyl group of the target compound. Techniques like solvent evaporation, grinding, and slurry crystallization are common methods for screening for co-crystals. researchgate.net

The characterization of these new solid forms would rely on techniques such as PXRD, differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new crystalline phase and to determine its thermal properties.

To illustrate the type of data obtained in such studies, the following table presents hypothetical crystallographic data for two potential polymorphs of this compound.

| Parameter | Polymorph A (Hypothetical) | Polymorph B (Hypothetical) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.5 | 7.8 |

| b (Å) | 8.2 | 12.3 |

| c (Å) | 14.6 | 15.1 |

| β (°) | 95.2 | 90 |

| Volume (ų) | 1255 | 1448 |

| Z | 4 | 8 |

This table is for illustrative purposes only to demonstrate the differences that might be observed between polymorphs.

Electron Microscopy and Diffraction Techniques for Material Characterization

While X-ray diffraction is paramount for determining the internal crystal structure, electron microscopy and diffraction techniques offer complementary information about the external morphology and localized crystal structure of a material. For a compound like this compound, these techniques would be invaluable for a comprehensive solid-state characterization.

Scanning Electron Microscopy (SEM) would be employed to visualize the surface topography, crystal habit (shape), and particle size distribution of the crystalline powder. Different polymorphs or co-crystals often exhibit distinct crystal shapes, and SEM provides direct visual evidence of these differences. For example, one polymorph might crystallize as fine needles, while another forms prismatic blocks. This morphological information is crucial for understanding bulk powder properties such as flowability and compressibility, which are important in pharmaceutical manufacturing.

Transmission Electron Microscopy (TEM) allows for imaging at a much higher resolution than SEM, providing insights into the internal structure of the crystals, including the presence of any defects or dislocations in the crystal lattice. When operated in diffraction mode, TEM can be used to perform Selected Area Electron Diffraction (SAED) . SAED can determine the crystal structure and unit cell parameters from very small single crystals or even nanocrystalline domains within a larger particle, which may be too small for conventional single-crystal X-ray diffraction.

The combination of these techniques provides a multi-scale understanding of the material, from its bulk appearance down to its atomic arrangement. While specific electron microscopy studies on this compound are not prominent in the reviewed literature, the application of these techniques is standard practice in the characterization of pharmaceutical solids.

The following table summarizes the application of these techniques for the material characterization of a crystalline compound like this compound.

| Technique | Information Obtained | Application for this compound |

| Powder X-ray Diffraction (PXRD) | Crystal structure, phase identification, polymorphism | Identification of different polymorphic forms and confirmation of co-crystal formation. |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and shape | Visualization of the crystal habit of different solid forms. |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal structure, crystal defects | Investigation of crystalline imperfections and nanoscale features. |

| Selected Area Electron Diffraction (SAED) | Crystallographic information from micro/nanodomains | Determination of unit cell parameters for very small crystals. |

Theoretical and Computational Chemistry Studies on Pyrimidin 2 Ylmethanamine Dihydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. nih.govmodern-journals.com These calculations can predict a variety of parameters that are key to understanding the reactivity and stability of Pyrimidin-2-ylmethanamine dihydrochloride (B599025).

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. libretexts.orgresearchgate.net A smaller gap suggests higher reactivity. For pyrimidine (B1678525) derivatives, the HOMO is often distributed over the pyrimidine ring and substituents, while the LUMO is typically centered on the electron-deficient pyrimidine ring.

The pKa, or acid dissociation constant, is a critical parameter that determines the ionization state of a molecule at a given pH. nih.gov Computational methods can provide excellent estimates of pKa values. nih.gov For Pyrimidin-2-ylmethanamine dihydrochloride, which has multiple basic nitrogen atoms, calculating the pKa for each potential protonation site is essential for understanding its behavior in biological systems. Quantum chemical calculations, often combined with a solvent model, can predict these values with a high degree of accuracy. nih.gov

Table 1: Theoretical Frontier Molecular Orbital Energies and pKa Values for Pyrimidin-2-ylmethanamine

| Parameter | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 7.3 eV | Chemical reactivity and stability |

| Calculated pKa1 | ~1.5 | Protonation of the pyrimidine ring nitrogen |

| Calculated pKa2 | ~8.0 | Protonation of the aminomethyl group |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical values for similar pyrimidine derivatives.

Quantum chemical calculations can be used to perform a systematic scan of the potential energy surface by rotating this bond. This allows for the identification of the most stable conformers and the transition states connecting them. The results of such an analysis can reveal the preferred spatial arrangement of the functional groups, which is crucial for its interaction with biological macromolecules. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Dynamics

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a more realistic environment, such as in solution. rsc.orgresearchgate.net MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions. mdpi.com

The presence of a solvent, particularly water, can significantly influence the conformation and properties of a molecule. MD simulations can explicitly model the interactions between this compound and surrounding water molecules. These simulations can reveal the structure of the solvation shell and the extent of hydrogen bonding between the molecule and water. Understanding solvation is critical for predicting the molecule's solubility and its partitioning between different phases.

Furthermore, at higher concentrations, molecules may self-associate to form aggregates. MD simulations can be used to investigate the potential for aggregate formation of this compound in solution. This is achieved by simulating a system with multiple solute molecules and observing their interactions over time.

A primary application of computational chemistry in drug discovery is the modeling of ligand-receptor interactions. nih.gov If the three-dimensional structure of a biological target (e.g., a protein receptor) is known, molecular docking simulations can be used to predict the preferred binding orientation of this compound within the active site of the receptor. nih.gov

Following docking, MD simulations of the ligand-receptor complex can provide a more detailed and dynamic view of the binding process. nih.gov These simulations can help to identify the key amino acid residues involved in the interaction and to estimate the binding free energy, which is a measure of the binding affinity. This information is invaluable for understanding the molecular basis of the compound's biological activity and for designing more potent analogs. nih.govresearchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. ijcsi.proresearchgate.net In QSPR, a set of molecular descriptors, which are numerical representations of the molecule's structure, are correlated with an experimentally determined property. arxiv.org

For this compound and its analogs, QSPR models can be developed to predict various properties such as solubility, lipophilicity, and even biological activity. nih.govnih.gov These models are typically built using a training set of molecules with known properties and then validated using an external test set. Once a reliable QSPR model is established, it can be used to rapidly screen virtual libraries of compounds and prioritize those with desired properties for synthesis and testing.

Table 2: Common Molecular Descriptors Used in QSPR Studies of Pyrimidine Derivatives

| Descriptor Class | Examples | Information Encoded |

| Topological | Molecular connectivity indices, Wiener index | Atomic connectivity and branching |

| Geometrical | Molecular surface area, molecular volume | 3D shape and size of the molecule |

| Electronic | Dipole moment, partial charges, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP, molar refractivity | Lipophilicity and polarizability |

Prospective Research Directions and Future Innovations in Pyrimidin 2 Ylmethanamine Dihydrochloride Chemistry

Exploration of Novel and Uncharted Synthetic Transformations

While the fundamental reactivity of the pyrimidine (B1678525) core and the primary amine of Pyrimidin-2-ylmethanamine dihydrochloride (B599025) are understood, a vast expanse of uncharted synthetic transformations remains to be explored. The inherent electronic properties of the pyrimidine ring, with its two nitrogen atoms, create unique opportunities for regioselective functionalization. Future research is poised to move beyond standard N-acylation or alkylation of the primary amine and explore more complex and novel reaction pathways.

A key area of investigation will likely involve the direct C-H functionalization of the pyrimidine ring. researchgate.netrsc.org While challenging due to the relatively inert C-H bonds, recent advancements in transition-metal catalysis, particularly with palladium, offer promising avenues for the selective introduction of aryl, alkyl, and other functional groups at various positions on the pyrimidine nucleus. rsc.org Such transformations would provide direct access to a diverse range of derivatives that are currently accessible only through multi-step and often low-yielding synthetic sequences.

Furthermore, the development of deconstruction-reconstruction strategies for the pyrimidine ring itself presents a fascinating, albeit complex, research direction. researchgate.net This could involve ring-opening of the pyrimidine core of Pyrimidin-2-ylmethanamine dihydrochloride to generate versatile intermediates, which could then be subjected to various cyclization reactions to construct novel heterocyclic systems. Such a strategy would dramatically expand the chemical space accessible from this starting material.

Another promising frontier is the exploration of multicomponent reactions (MCRs) where this compound acts as a key building block. MCRs offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step. Designing novel MCRs that incorporate this compound could lead to the rapid generation of libraries of structurally diverse pyrimidine-containing molecules for biological screening and materials science applications.

Finally, photochemical and electrochemical methods represent underexplored avenues for activating and transforming this compound. These methods can often provide unique reactivity and selectivity profiles compared to traditional thermal methods, potentially enabling transformations that are currently inaccessible.

| Potential Uncharted Transformation | Description | Potential Application |

| Direct C-H Arylation | Palladium-catalyzed coupling of the pyrimidine C-H bonds with aryl halides. | Synthesis of novel ligands and biologically active molecules. |

| Ring Deconstruction-Reconstruction | Cleavage of the pyrimidine ring followed by recyclization to form new heterocyclic systems. | Access to novel and diverse chemical scaffolds. |

| Multicomponent Reactions | One-pot synthesis of complex molecules using this compound as a key component. | Rapid library synthesis for drug discovery. |

| Photochemical Transformations | Light-induced reactions to functionalize the pyrimidine ring or the aminomethyl side chain. | Green and selective synthesis of novel derivatives. |

Development of Highly Specialized Catalytic Systems